molecular formula C15H12N2O4S B14562749 Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- CAS No. 61717-88-2

Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]-

Cat. No.: B14562749
CAS No.: 61717-88-2
M. Wt: 316.3 g/mol
InChI Key: YOBFYQILRLRWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- is a complex organic compound that features a benzenecarbothioamide core with a 4-nitrobenzoyl group attached via an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- typically involves multiple steps. One common method includes the nitration of benzoyl chloride to introduce the nitro group, followed by the formation of the oxy-methyl linkage through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzenecarbothioamide moiety can form strong interactions with proteins and enzymes. These interactions can modulate biological pathways and lead to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

CAS No.

61717-88-2

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

(benzenecarbonothioylamino)methyl 4-nitrobenzoate

InChI

InChI=1S/C15H12N2O4S/c18-15(12-6-8-13(9-7-12)17(19)20)21-10-16-14(22)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,22)

InChI Key

YOBFYQILRLRWOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.